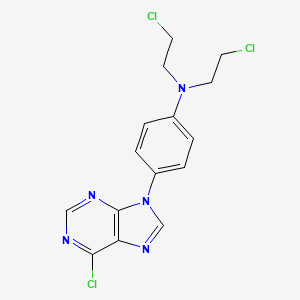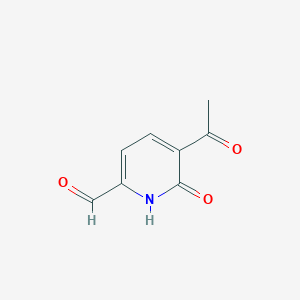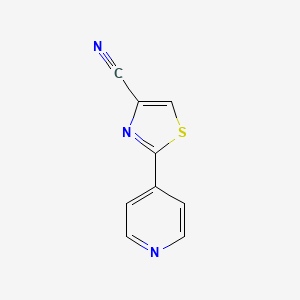![molecular formula C13H17N3O3 B13997439 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one CAS No. 91860-14-9](/img/structure/B13997439.png)
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with bis(2-hydroxyethyl)amino and methyl groups. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1,8-naphthyridin-2-one with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product. The use of automated systems ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Applications De Recherche Scientifique
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. The naphthyridine core may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A similar compound with a different core structure, used as a buffer in biological systems.
3,7-Bis(N,N-(2-hydroxyethyl)amino)phenothiazinium: Another compound with bis(2-hydroxyethyl)amino groups, used in dye chemistry and biomedical applications.
Uniqueness
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
Propriétés
Numéro CAS |
91860-14-9 |
|---|---|
Formule moléculaire |
C13H17N3O3 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
7-[bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-15-12(19)5-3-10-2-4-11(14-13(10)15)16(6-8-17)7-9-18/h2-5,17-18H,6-9H2,1H3 |
Clé InChI |
LORZJRJCRJUGST-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC2=C1N=C(C=C2)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




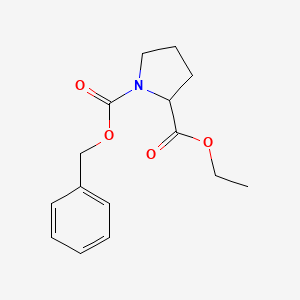
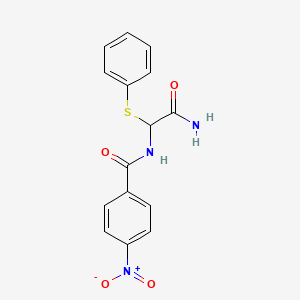
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)

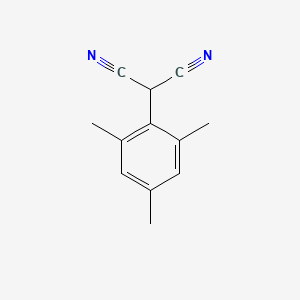
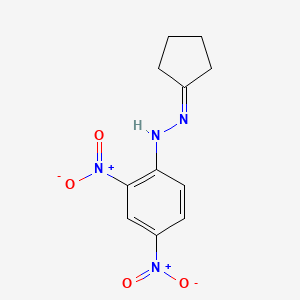


![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
